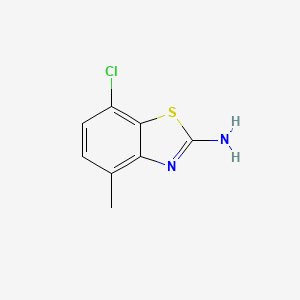

7-Chloro-4-methyl-1,3-benzothiazol-2-amine

Description

Significance of Benzothiazole (B30560) Scaffolds in Organic and Medicinal Chemistry Research

The benzothiazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is recognized as a "privileged structure" in medicinal chemistry. This designation stems from its ability to bind to a wide array of biological targets, leading to a diverse range of pharmacological activities. nih.govgsconlinepress.com The structural rigidity and lipophilic nature of the benzothiazole core, combined with the capacity for substitution at various positions, allow for the fine-tuning of its physicochemical and biological properties.

Benzothiazole derivatives have demonstrated a remarkable spectrum of biological activities, including:

Anticancer: Many benzothiazole-containing compounds have shown potent cytotoxic effects against various cancer cell lines. nih.govnih.gov Their mechanisms of action often involve the inhibition of crucial enzymes like topoisomerases or the disruption of microtubule polymerization. researchgate.net

Antimicrobial: The benzothiazole nucleus is a key component in numerous agents with activity against bacteria, fungi, and mycobacteria. rdd.edu.iqnih.gov These compounds can interfere with essential cellular processes in microorganisms, such as cell wall synthesis or DNA replication. rdd.edu.iqnih.gov

Anti-inflammatory: Certain benzothiazole derivatives have been investigated as anti-inflammatory agents, with some acting as inhibitors of enzymes like cyclooxygenase (COX). mdpi.com

Anticonvulsant and Neuroprotective: The scaffold is also present in molecules designed to treat neurological disorders, such as riluzole, which is used in the management of amyotrophic lateral sclerosis (ALS). gsconlinepress.comnih.gov

The versatility of the benzothiazole scaffold makes it a focal point in the design and synthesis of novel therapeutic agents.

Historical Perspective on the Discovery and Initial Academic Investigations of 7-Chloro-4-methyl-1,3-benzothiazol-2-amine

Specific historical records detailing the first synthesis and initial academic investigations of this compound are not readily found in the surveyed scientific literature. The compound is listed in chemical databases and is available from commercial suppliers, indicating its synthesis has been achieved. cymitquimica.com

Current Research Landscape and Emerging Trends for the Compound

The current research landscape for benzothiazole derivatives is vibrant and focused on harnessing their therapeutic potential. A major trend is the development of targeted therapies, where the benzothiazole scaffold is functionalized to achieve high affinity and selectivity for specific biological targets, such as protein kinases or microbial enzymes. cymitquimica.comnih.gov There is also a significant effort in creating hybrid molecules that combine the benzothiazole nucleus with other pharmacologically active moieties to develop agents with dual or synergistic activities. nih.gov

While there are no prominent, dedicated research programs on this compound apparent in recent literature, its existence as a defined chemical structure (CAS No. 78584-09-5) places it within the vast library of compounds available for screening and further development. cymitquimica.com Research on structurally similar compounds, such as other chlorinated or methylated benzothiazoles, continues to explore their potential as anticancer and antimicrobial agents. nih.govnih.gov For instance, studies on various substituted 2-aminobenzothiazoles have explored their bactericidal activity against Mycobacterium tuberculosis. nih.gov The specific substitution pattern of this compound—with a halogen at position 7 and a methyl group at position 4—offers a unique electronic and steric profile that could be of interest for future structure-activity relationship (SAR) studies.

Scope and Academic Objectives of Research on this compound

The academic objectives for investigating a compound like this compound would align with the broader goals of medicinal chemistry research on heterocyclic compounds. These objectives would likely include:

Synthetic Methodology Development: Optimizing or developing novel, efficient, and environmentally friendly synthetic routes to produce the compound and its analogues.

Biological Screening: Subjecting the compound to a wide range of biological assays to identify any potential therapeutic activities, such as anticancer, antimicrobial, or anti-inflammatory effects.

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of related analogues by modifying the substitution pattern on the benzothiazole ring to understand how these changes affect biological activity. This is crucial for optimizing lead compounds.

Mechanism of Action Studies: For any identified biological activity, the next step would be to elucidate the underlying molecular mechanism. This could involve identifying the specific protein or enzyme that the compound interacts with.

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-likeness and potential for in vivo efficacy.

In essence, the research on this compound would aim to determine if its unique substitution pattern confers any advantageous biological properties worthy of further development.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 78584-09-5 | cymitquimica.com |

| Molecular Formula | C₈H₇ClN₂S | cymitquimica.com |

| Molecular Weight | 198.67 g/mol | cymitquimica.com |

| IUPAC Name | This compound | cymitquimica.com |

Table 2: Examples of Biological Activities of Substituted Benzothiazole Derivatives

| Compound/Derivative Class | Biological Activity | Research Focus | Reference(s) |

| 2-Amino benzothiazoles | Bactericidal against Mycobacterium tuberculosis | Antitubercular drug discovery | nih.gov |

| 6-Chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | Anticancer and Anti-inflammatory | Development of dual-action therapeutic agents | nih.gov |

| 2-Amino-5-chlorobenzothiazole derivatives | Antifungal | Synthesis of novel antifungal agents | nih.gov |

| 7-chloro-2-methyl-quinazolin-4(3H)-one (related heterocyclic system) | Antibacterial | Evaluation of new antimicrobial compounds | gsconlinepress.com |

Properties

IUPAC Name |

7-chloro-4-methyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2S/c1-4-2-3-5(9)7-6(4)11-8(10)12-7/h2-3H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDLRPCFYGSRNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365973 | |

| Record name | 7-chloro-4-methyl-benzothiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78584-09-5 | |

| Record name | 7-Chloro-4-methyl-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78584-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-chloro-4-methyl-benzothiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-4-methyl-1,3-benzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 7 Chloro 4 Methyl 1,3 Benzothiazol 2 Amine

Classical Synthetic Routes to Benzothiazole-2-amine Derivatives

Traditional methods for constructing the 2-aminobenzothiazole (B30445) scaffold have been well-established for decades, primarily relying on cyclization and condensation reactions from readily available aromatic precursors.

A cornerstone in the synthesis of 2-aminobenzothiazoles is the intramolecular cyclization of N-arylthioureas, famously known as the Hugerschoff reaction. researchgate.net This method involves the treatment of a substituted phenylthiourea (B91264) with an electrophilic halogen source, typically bromine, in a suitable solvent like chloroform (B151607) or acetic acid. researchgate.netnih.gov The reaction proceeds via an electrophilic attack on the aromatic ring, followed by an intramolecular cyclization to form the thiazole (B1198619) ring.

For the specific synthesis of 7-Chloro-4-methyl-1,3-benzothiazol-2-amine, the precursor would be N-(3-chloro-6-methylphenyl)thiourea . The reaction with bromine induces an oxidative cyclization, leading to the formation of the desired product. nih.gov Benzyltrimethylammonium tribromide has been developed as a stable, crystalline alternative to molecular bromine, which allows for easier stoichiometric control and minimizes potential side reactions like aromatic bromination. researchgate.net

Another widely used classical approach involves the direct conversion of substituted anilines. This can be achieved by reacting the aniline (B41778) with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate, in the presence of bromine. researchgate.netindexcopernicus.com The reaction is believed to proceed through the in-situ formation of thiocyanogen (B1223195) ((SCN)₂), which then reacts with the aniline to form an intermediate that cyclizes to the 2-aminobenzothiazole. For the target compound, the starting material would be 3-chloro-6-methylaniline . researchgate.netindexcopernicus.com

A more general, though less direct, route for other substituted benzothiazoles is the condensation of an ortho-aminothiophenol with various electrophilic partners like cyanogen (B1215507) bromide, acyl chlorides, or aldehydes. researchgate.netmdpi.com While the direct cyclization of anilines with thiocyanate is often preferred for 2-amino derivatives, the ortho-aminothiophenol route is a versatile pathway to a broader range of 2-substituted benzothiazoles. mdpi.comnih.gov

| Method | Key Precursor(s) | Key Reagents | General Description |

|---|---|---|---|

| Hugerschoff Cyclization | Substituted N-arylthiourea (e.g., N-(3-chloro-6-methylphenyl)thiourea) | Br₂, Chloroform/Acetic Acid | Oxidative intramolecular cyclization of a thiourea (B124793) derivative to form the 2-aminobenzothiazole ring. researchgate.netnih.gov |

| Aniline Condensation | Substituted Aniline (e.g., 3-chloro-6-methylaniline) | KSCN or NH₄SCN, Br₂ | Direct conversion of an aniline to a 2-aminobenzothiazole via reaction with a thiocyanate salt and an oxidant. researchgate.netindexcopernicus.com |

Modernized and Optimized Synthetic Protocols

Recent advancements in synthetic organic chemistry have focused on developing more efficient, rapid, and environmentally benign methods for constructing heterocyclic scaffolds like benzothiazoles. These include microwave-assisted synthesis, transition metal-catalyzed reactions, and protocols guided by the principles of green chemistry.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govuokerbala.edu.iq In the context of benzothiazole (B30560) synthesis, microwave irradiation can dramatically reduce reaction times and often improve product yields compared to conventional heating methods. researchgate.netasianpubs.org For instance, the condensation of 2-aminobenzothiazole with other reagents to form more complex derivatives can be completed in minutes under microwave conditions, compared to several hours with traditional refluxing. uokerbala.edu.iqasianpubs.org This technique has been successfully applied to the synthesis of various benzothiazole derivatives, including those derived from the condensation of 2-aminothiophenols with aldehydes or the cyclization of thioamides. mdpi.comresearchgate.net The CuI-catalyzed synthesis of 2-aminobenzothiazoles from 2-bromophenyl isothiocyanate and various amines, for example, can be achieved in just 30 minutes under microwave heating at 130 °C. researchgate.net

| Reaction Type | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Advantage of MAOS |

|---|---|---|---|

| Condensation of 2-aminothiophenol (B119425) with chloroacetyl chloride | Several hours | 10 minutes | Significant reduction in reaction time, high efficiency. mdpi.com |

| CuI-catalyzed amination of 2-bromophenyl isothiocyanate | Not specified, typically hours | 30 minutes | Rapid, ligand-free, and environmentally benign protocol. researchgate.net |

| Synthesis of imidazolidines from benzothiazole imines | Not specified, typically hours | Not specified, but implied to be rapid | Efficient synthesis of complex derivatives. researchgate.netasianpubs.org |

Transition metal catalysis has revolutionized the formation of carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds, providing novel pathways to benzothiazoles. acs.org These methods often involve the intramolecular cyclization of appropriately substituted precursors via C-H bond activation, offering high efficiency and regioselectivity. acs.orgmdpi.com

Several catalytic systems have been developed:

Palladium and Copper: A combination of a palladium (II) catalyst and a copper (I) co-catalyst can effectively promote the cyclization of thiobenzanilides to form 2-substituted benzothiazoles. acs.org This process proceeds through a C-H functionalization/C-S bond formation sequence. A similar Pd/Cu system is used for the synthesis of 2-cyanobenzothiazoles from N-arylcyanothioformamides. mdpi.com

Ruthenium: RuCl₃ can catalyze the intramolecular oxidative coupling of N-arylthioureas to yield 2-aminobenzothiazoles in high yields. nih.gov

Nickel: Ni(II) catalysts have been used for the synthesis of 2-aminobenzothiazoles from N-arylthioureas in ethanol, providing a versatile route to diverse derivatives. nih.govresearchgate.net

Iron: An FeCl₃-catalyzed tandem reaction of 2-iodoaniline (B362364) with isothiocyanate in water offers an environmentally friendly and practical route to the 2-aminobenzothiazole core. rsc.org

These metal-catalyzed reactions represent a significant advancement, allowing for the construction of the benzothiazole ring under milder conditions and with greater functional group tolerance than many classical methods. acs.orgnih.gov

| Metal Catalyst | Co-catalyst/Additive | Substrate | Bond Formation Type |

|---|---|---|---|

| Palladium(II) | Copper(I), Bu₄NBr | Thiobenzanilides | Intramolecular C-H/C-S acs.org |

| Ruthenium(III) | None specified | N-arylthioureas | Intramolecular Oxidative C-N/C-S nih.gov |

| Nickel(II) | None specified | N-arylthioureas | Intramolecular C-S nih.govresearchgate.net |

| Copper(I) | None specified | 2-Haloanilines and dithiocarbamates | Intermolecular C-N/C-S nih.gov |

| Iron(III) | Phase-transfer catalyst | 2-Iodoaniline and isothiocyanate | Tandem C-N/C-S rsc.org |

The application of green chemistry principles aims to reduce the environmental impact of chemical synthesis by minimizing waste, avoiding toxic reagents, and using renewable resources. bohrium.com Several green strategies have been successfully applied to the synthesis of the benzothiazole core.

Key green approaches include:

Use of Benign Solvents: Water has been employed as a solvent for reactions such as the FeCl₃-catalyzed synthesis of 2-aminobenzothiazoles, providing an environmentally benign alternative to volatile organic solvents. rsc.org Catalyst-free condensations of 2-aminothiophenols with aldehydes have also been achieved in water. organic-chemistry.org

Catalyst-Free Conditions: Some modern protocols avoid the use of metal catalysts altogether. The condensation of 2-aminothiophenols with aldehydes can proceed efficiently in DMSO, which acts as both the solvent and the oxidant. organic-chemistry.org Base-promoted, metal-free cyclization of N-(2-halophenyl)thioureas also provides an efficient route to 2-aminobenzothiazoles. nih.gov

Atom Economy and Recyclable Catalysts: The development of synthetic routes that maximize the incorporation of all starting materials into the final product is a central tenet of green chemistry. Furthermore, the use of heterogeneous catalysts, such as SnP₂O₇ for the condensation of 2-aminothiophenol with aldehydes, allows for easy recovery and reuse of the catalyst, reducing waste and cost. mdpi.com

Electrochemical Synthesis: An external oxidant-free method for intramolecular dehydrogenative C-S cross-coupling has been developed using undivided electrolytic conditions. researchgate.net This electrochemical approach allows for the synthesis of 2-aminobenzothiazoles from the direct combination of aryl isothiocyanates and amines, avoiding the need for chemical oxidants. researchgate.net

These green methodologies offer powerful and sustainable alternatives to traditional synthetic pathways for producing this compound and related derivatives. bohrium.com

Advanced Synthetic Strategies and Reaction Conditions

The synthesis of 2-aminobenzothiazoles, including the target compound this compound, has moved beyond classical methods towards more efficient and selective advanced strategies. These modern approaches prioritize higher yields, milder reaction conditions, and greater atom economy.

Novel Reagents and Catalytic Systems for Enhanced Yield and Selectivity

The quest for enhanced yield and selectivity in the synthesis of 2-aminobenzothiazoles has led to the exploration of a variety of novel reagents and catalytic systems. These systems often aim to facilitate the key cyclization step, which is fundamental to the formation of the benzothiazole core.

Transition metal catalysts have demonstrated significant efficacy in the synthesis of related 2-aminobenzothiazole structures. For instance, ruthenium(III) chloride (RuCl₃) has been successfully employed in the intramolecular oxidative coupling of N-arylthioureas to produce substituted 2-aminobenzothiazoles in high yields. researchgate.net Similarly, palladium(II) acetate (B1210297) (Pd(OAc)₂) is effective for the intramolecular oxidative cyclization of N-aryl-N',N'-dialkylthioureas. researchgate.net Nickel(II)-based catalysts have also been utilized for the synthesis of 2-aminobenzothiazoles from N-arylthioureas. nih.gov

Copper-based catalysts are also prominent in the synthesis of 2-aminobenzothiazoles. A combination of copper(II) acetate (Cu(OAc)₂), cesium carbonate (Cs₂CO₃), and dimethylformamide (DMF) has been shown to be an effective system for the one-pot synthesis of 2-aminobenzothiazoles from 2-iodoanilines and sodium dithiocarbamates, achieving yields up to 97%. nih.gov Furthermore, the use of CuO as a catalyst has been found to be effective in the reaction of 2-bromoanilines with dithiocarbamates. nih.gov The choice of catalyst and reaction conditions can be tailored to the specific substitution pattern of the aniline precursor.

Beyond traditional metal catalysis, research has also focused on developing more environmentally benign and reusable catalysts. For example, a Cu(II)-containing nano-silica triazine dendrimer supported on SiO₂ has been used as a catalyst for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aryl aldehydes, with reported yields between 87-98%. google.com The development of such heterogeneous catalysts simplifies product purification and allows for catalyst recycling.

The following table summarizes various catalytic systems used in the synthesis of related 2-aminobenzothiazole compounds, which could be adapted for the synthesis of this compound.

| Catalyst System | Reactants | Product Type | Yield (%) | Reference |

| RuCl₃ | N-arylthioureas | Substituted 2-aminobenzothiazoles | Up to 91% | researchgate.net |

| Pd(OAc)₂ | N-aryl-N',N'-dialkylthioureas | 2-(dialkylamino)benzothiazoles | High | researchgate.net |

| Cu(OAc)₂/Cs₂CO₃/DMF | 2-iodoanilines, sodium dithiocarbamates | 2-aminobenzothiazoles | Up to 97% | nih.gov |

| CuO | 2-bromoanilines, dithiocarbamates | 2-aminobenzothiazoles | High | nih.gov |

| Cu(II)-nano-silica dendrimer | 2-aminothiophenol, aryl aldehydes | 2-substituted benzothiazoles | 87-98% | google.com |

One-Pot and Multicomponent Reactions for Efficient Synthesis

One-pot and multicomponent reactions (MCRs) represent a significant advancement in synthetic efficiency, allowing for the construction of complex molecules like this compound in a single step from readily available starting materials. gsconlinepress.com These strategies are highly valued for their ability to reduce waste, save time, and simplify experimental procedures.

A common and effective one-pot approach for the synthesis of 2-aminobenzothiazoles involves the reaction of an appropriately substituted aniline with a thiocyanate source, followed by in-situ cyclization. For example, the synthesis of 2-amino-6-methylbenzothiazole (B160888) is achieved by reacting p-toluidine (B81030) with sodium thiocyanate and then treating the resulting thiourea with sulfuryl chloride. orgsyn.org A similar strategy could be envisioned for this compound, starting from 3-chloro-6-methylaniline.

Multicomponent reactions involving 2-aminobenzothiazoles as building blocks are also well-documented for creating more complex heterocyclic systems. mdpi.com While not directly leading to the target compound itself, these reactions highlight the synthetic versatility of the 2-aminobenzothiazole scaffold. For instance, a three-component reaction of a 2-aminobenzothiazole, an aldehyde, and a 1,3-dicarbonyl compound can lead to annulated products. researchgate.net

The following table outlines a plausible one-pot synthetic approach for this compound based on established methods for analogous compounds.

| Starting Material | Reagents | Reaction Type | Potential Product | Reference for Analogy |

| 3-Chloro-6-methylaniline | 1. Sodium thiocyanate, Sulfuric acid2. Sulfuryl chloride | One-pot thiourea formation and cyclization | This compound | orgsyn.org |

Purification and Isolation Techniques in Academic Synthesis

The purification and isolation of the target compound, this compound, are critical steps to obtain a product of high purity for subsequent characterization and use. The techniques employed are often dictated by the physical properties of the compound and the nature of the impurities present after synthesis.

A detailed synthetic procedure for the closely related 7-chlorobenzo[d]thiazol-2-amine provides valuable insight into potential purification methods. researchgate.net Following the final reaction step, the crude product is typically subjected to an aqueous workup to remove inorganic salts and water-soluble byproducts. This is often followed by extraction into an organic solvent like dichloromethane (B109758) (DCM).

Column chromatography is a standard and highly effective method for purifying organic compounds. For 7-chlorobenzo[d]thiazol-2-amine, column chromatography on silica (B1680970) gel using a solvent system of dichloromethane and ethyl acetate (e.g., a 4:1 ratio) has been reported to be effective. researchgate.net The polarity of the eluent can be adjusted to achieve optimal separation of the desired product from any unreacted starting materials or side products.

Recrystallization is another powerful purification technique for solid compounds. The choice of solvent is crucial and is determined by the solubility profile of the compound—it should be sparingly soluble at room temperature and highly soluble at elevated temperatures. For 7-chlorobenzo[d]thiazol-2-amine, recrystallization from chloroform has been mentioned as a suitable method. researchgate.net It is also noted that the compound can be recrystallized from other solvents as well. researchgate.net

The purity of the final product is typically assessed using analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). For instance, the ¹H NMR spectrum of 7-chlorobenzo[d]thiazol-2-amine shows characteristic signals for the aromatic protons and the amino group, and the mass spectrum confirms the molecular weight of the compound. researchgate.net

| Purification Technique | Description | Solvent/Stationary Phase | Applicability to Target Compound | Reference for Analogy |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Silica gel with DCM:EtOAc eluent | Highly suitable for removing impurities with different polarities. | researchgate.net |

| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Chloroform or other suitable solvents | Effective for removing small amounts of impurities from a solid product. | researchgate.net |

Derivatization Strategies and Analogue Synthesis of 7 Chloro 4 Methyl 1,3 Benzothiazol 2 Amine

Synthesis of N-Substituted 7-Chloro-4-methyl-1,3-benzothiazol-2-amine Derivatives

The exocyclic amino group at the 2-position of the benzothiazole (B30560) ring is a versatile handle for introducing a wide range of substituents. The nucleophilicity of this primary amine allows for facile reactions with various electrophiles, leading to N-acylated, N-alkylated, and N-arylated derivatives.

N-acylation of 2-aminobenzothiazoles is a common strategy to introduce amide functionalities. This can be achieved by reacting this compound with acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a base to neutralize the acid byproduct. For instance, the reaction with chloroacetyl chloride introduces a reactive handle for further functionalization. nih.gov

A general procedure involves the dropwise addition of an acyl chloride to a solution of the aminobenzothiazole in an appropriate solvent like dichloromethane (B109758) or acetone (B3395972) at low temperatures, often in the presence of a base like triethylamine (B128534) or sodium bicarbonate. nih.gov The resulting N-acylated products are often stable, crystalline solids that can be purified by recrystallization.

Table 1: Examples of N-Acylation Reactions on 2-Aminobenzothiazole (B30445) Derivatives This table presents generalized reaction conditions based on similar 2-aminobenzothiazole scaffolds.

| Acylating Agent | Base | Solvent | Product |

| Acetyl Chloride | Pyridine | Dichloromethane | N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide |

| Benzoyl Chloride | Triethylamine | Tetrahydrofuran | N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide |

| 4-Chlorobutanoyl chloride | Sodium Bicarbonate | Dichloromethane | N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-chlorobutanamide nih.gov |

The introduction of alkyl groups onto the 2-amino moiety can be accomplished through several synthetic routes. One common method involves the reaction with alkyl halides. The reactivity of the alkyl halide plays a significant role, with alkyl iodides being more reactive than bromides or chlorides. nih.gov These reactions can sometimes lead to a mixture of mono- and di-alkylated products, and the reaction conditions can be tuned to favor one over the other. The alkylation can occur at the exocyclic amino group or the endocyclic nitrogen, with the latter being observed in reactions with highly reactive alkylating agents like α-iodoketones. nih.govresearchgate.net

Another approach to N-alkylation is through reductive amination. This involves the formation of a Schiff base by condensation of the 2-amino group with an aldehyde or ketone, followed by reduction of the resulting imine. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this transformation. This two-step, one-pot procedure is an effective method for synthesizing N-alkylated derivatives.

Table 2: N-Alkylation of 2-Aminobenzothiazole Derivatives via Reductive Amination This table presents generalized reaction conditions based on similar 2-aminobenzothiazole scaffolds.

| Aldehyde/Ketone | Reducing Agent | Solvent | Product |

| Benzaldehyde (B42025) | NaBH₄ | Methanol (B129727) | N-benzyl-7-chloro-4-methyl-1,3-benzothiazol-2-amine |

| Acetone | NaBH₄ | Ethanol | N-isopropyl-7-chloro-4-methyl-1,3-benzothiazol-2-amine |

| Cyclohexanone | NaBH₄ | Methanol | N-cyclohexyl-7-chloro-4-methyl-1,3-benzothiazol-2-amine |

The formation of a carbon-nitrogen bond between the 2-amino group of this compound and an aryl or heteroaryl group can be achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and the Ullmann condensation are prominent examples of such transformations. wikipedia.orgnih.gov

The Buchwald-Hartwig amination typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the amine with an aryl halide or triflate. nih.gov The choice of base, solvent, and ligand is crucial for the success of the reaction.

The Ullmann condensation is a copper-catalyzed reaction that couples an amine with an aryl halide, often at elevated temperatures. wikipedia.orgorganic-chemistry.org While traditional Ullmann conditions can be harsh, modern protocols have been developed that proceed under milder conditions. researchgate.net These methods allow for the synthesis of a wide range of N-aryl and N-heteroaryl derivatives, significantly expanding the chemical space of accessible analogues.

Table 3: Cross-Coupling Reactions for N-Arylation of Amines This table presents generalized reaction conditions for the N-arylation of amines.

| Reaction | Catalyst System | Base | Solvent | Arylating Agent |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | Aryl bromide |

| Ullmann Condensation | CuI / L-proline | K₂CO₃ | DMSO | Aryl iodide |

Modifications to the Benzothiazole Ring System

Beyond the derivatization of the 2-amino group, the benzothiazole ring itself offers opportunities for structural modification. These include electrophilic aromatic substitution on the benzene (B151609) portion of the ring and interconversion of the existing chloro and methyl substituents.

The introduction of new substituents onto the benzene ring of this compound via electrophilic aromatic substitution is influenced by the directing effects of the existing groups. The 2-amino group is a strongly activating, ortho-, para-directing group. The methyl group at position 4 is also an activating, ortho-, para-directing group. The chloro group at position 7 is a deactivating, ortho-, para-directing group.

Considering the positions of these substituents, the most likely positions for electrophilic attack would be C5 and C6. The strong activating effect of the 2-amino group, relayed through the heterocyclic system, would significantly influence the regioselectivity of the substitution. For example, nitration using a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group at the C5 or C6 position. Similarly, halogenation with a halogen in the presence of a Lewis acid would likely result in substitution at one of these positions.

The existing chloro and methyl groups on the benzothiazole ring can be chemically modified to introduce further diversity. The methyl group at the 4-position could potentially undergo oxidation to a carboxylic acid, although this would require harsh conditions that might affect other parts of the molecule.

The chloro group at the 7-position is a handle for nucleophilic aromatic substitution, although this typically requires strong activation by electron-withdrawing groups and harsh reaction conditions. However, with the development of modern cross-coupling methodologies, the chloro group could potentially be replaced by other functional groups through reactions such as the Suzuki or Stille coupling, provided a suitable catalyst system is employed. Another possibility is the conversion of the chloro group to an amino group, which could then be further functionalized. mdpi.com The replacement of the 2-amino group with a hydrazine (B178648) residue has also been reported for other benzothiazoles, opening pathways to hydrazone derivatives. nih.gov

Exploration of Heterocyclic Fused Systems Incorporating the Benzothiazole Moiety

The synthesis of fused heterocyclic systems from 2-aminobenzothiazole derivatives is a well-established strategy to create complex, polycyclic molecules with diverse pharmacological activities. The 2-amino group of the benzothiazole nucleus serves as a versatile handle for annulation reactions, leading to the formation of various fused systems.

While specific examples starting from this compound are not extensively detailed in the reviewed literature, the general synthetic routes applied to other substituted 2-aminobenzothiazoles can be extrapolated. For instance, reactions of 2-aminobenzothiazoles with bifunctional reagents are commonly employed to construct fused five- or six-membered heterocyclic rings.

A common approach involves the reaction of the 2-amino group with α-haloketones or β-ketoesters, which can lead to the formation of imidazo[2,1-b]benzothiazoles or pyrimido[2,1-b]benzothiazoles, respectively. For example, the reaction of a 2-aminobenzothiazole with an α-haloketone typically proceeds via an initial N-alkylation followed by an intramolecular cyclization. Similarly, condensation with β-ketoesters can yield pyrimido[2,1-b]benzothiazole derivatives. researchgate.netresearchgate.net

Furthermore, multicomponent reactions (MCRs) have emerged as a powerful tool for the efficient synthesis of complex heterocyclic systems. An MCR involving a 2-aminobenzothiazole derivative, an aldehyde, and a compound with an active methylene (B1212753) group can lead to the one-pot synthesis of fused pyrimidine (B1678525) rings. For example, the synthesis of pyrimido[2,1-b]benzothiazoles has been reported from 2-amino-6-nitrobenzothiazole (B160904) through a multicomponent approach.

Other notable fused heterocyclic systems derived from 2-aminobenzothiazoles include triazolo[2,1-b]benzothiazoles and thiazolo[3,2-a]benzimidazoles. The synthesis of these systems often involves the initial derivatization of the 2-amino group to introduce a suitable reactive moiety for subsequent cyclization. For instance, conversion of the 2-amino group to a hydrazone followed by oxidative cyclization can yield triazolobenzothiazoles.

The synthesis of novel fused benzothiazolo-benzoxazinone acyl derivatives has been reported starting from a related 2-aminobenzothiazole derivative, highlighting the potential for complex heterocyclic constructions. researchgate.net This was achieved through a multi-step synthesis involving the formation of an intermediate which was then condensed with various acid chlorides. researchgate.net

The following table summarizes representative examples of fused heterocyclic systems synthesized from various 2-aminobenzothiazole precursors, which could theoretically be adapted for this compound.

| Starting Material Analogue | Reagents | Fused Heterocyclic System |

| 2-Amino-5-chlorobenzothiazole | Chloroacetic acid, o-phenylenediamine | Benzimidazole (B57391) derivative |

| 2-Amino-5-chlorobenzothiazole | Ethyl chloroacetate, hydrazine hydrate, CS₂, KOH | 1,3,4-Oxadiazole derivative |

| 2-Amino-5-chlorobenzothiazole | Ethyl chloroacetate, thiosemicarbazide, NaOH | 1,2,4-Triazole derivative |

| 2-Amino-6-chlorobenzothiazole | Bromobenzaldehyde, 2-mercaptoacetic acid | Thiazolidinone derivative |

| 2-Amino-6-nitrobenzothiazole | Bis(methylthio)methylene malononitrile, aromatic amines | Pyrimido[2,1-b]benzothiazole derivatives |

It is important to note that the electronic and steric effects of the chloro and methyl substituents at the 7- and 4-positions of the target compound would influence the reactivity and the course of these reactions.

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of related compounds, which is invaluable for screening and lead optimization in drug discovery and materials science. The 2-aminobenzothiazole scaffold is well-suited for combinatorial derivatization due to the reactivity of its 2-amino group.

While specific combinatorial libraries based on this compound are not prominently featured in the surveyed literature, general strategies for the combinatorial synthesis of benzothiazole derivatives have been described. These approaches often utilize solid-phase synthesis or solution-phase parallel synthesis techniques.

One potential combinatorial strategy would involve the acylation of the 2-amino group of this compound with a diverse library of carboxylic acids or acid chlorides. This would generate a library of N-acylated derivatives. The reaction could be carried out in parallel in a multi-well plate format, allowing for the rapid synthesis of a large number of analogues.

Another approach would be to employ multicomponent reactions in a combinatorial fashion. As mentioned previously, MCRs can be used to generate complex fused heterocyclic systems in a single step. By varying the different components in the MCR, a diverse library of fused benzothiazole derivatives can be synthesized. For example, a three-component reaction between this compound, a library of aldehydes, and a library of isocyanides could potentially yield a diverse set of products.

The use of polymer-supported reagents and catalysts can facilitate the purification of the resulting libraries. For instance, a polystyrene polymer catalyst has been used to promote the efficient condensation of 2-aminobenzenethiol and benzaldehyde compounds, a reaction type that could be adapted for combinatorial synthesis. nih.gov

The table below outlines a theoretical combinatorial library generation based on this compound.

| Scaffold | Reaction Type | Building Block Library | Resulting Library |

| This compound | N-acylation | Diverse acid chlorides (R-COCl) | Library of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)amides |

| This compound | Schiff base formation | Diverse aldehydes (R-CHO) | Library of N-arylidene-7-chloro-4-methyl-1,3-benzothiazol-2-amines |

| This compound | Three-component reaction | Library of aldehydes and isocyanides | Library of fused heterocyclic systems |

The successful implementation of these combinatorial strategies would require careful optimization of reaction conditions to ensure high yields and purity of the library members.

Mechanistic Investigations of Biological Activities of 7 Chloro 4 Methyl 1,3 Benzothiazol 2 Amine and Its Derivatives

In Vitro Biological Screening Methodologies (General, not specific activity)

The initial assessment of the biological potential of 7-Chloro-4-methyl-1,3-benzothiazol-2-amine and its analogs relies on a variety of in vitro screening methods. These preliminary tests are designed to identify and characterize the general biological activity of the compounds, paving the way for more detailed mechanistic studies.

For antimicrobial screening, a common cell-based assay is the determination of the Minimum Inhibitory Concentration (MIC) . This is achieved through methods like agar (B569324) diffusion and broth microdilution. uop.edu.jordd.edu.iq In the agar diffusion method, the compound's ability to inhibit microbial growth is observed as a zone of inhibition on an agar plate inoculated with a specific microorganism. rdd.edu.iq The microdilution method is more quantitative, providing the lowest concentration of the compound that prevents visible growth of a microbe. imrpress.com For instance, various benzothiazole (B30560) derivatives have been screened against a panel of bacteria including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, as well as fungal strains like Candida albicans and Aspergillus niger. rhhz.net

In the context of anticancer research, cytotoxicity assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are employed. mdpi.comrsc.org This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. A reduction in metabolic activity upon treatment with a compound suggests a cytotoxic or anti-proliferative effect. mdpi.com Such assays have been used to evaluate the anticancer potential of novel benzimidazole (B57391) derivatives of 7-chloro-4-aminoquinoline against various cancer cell lines. nih.gov The results of these assays are often expressed as the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the cellular activity being measured.

Table 1: Representative Cell-Based Assay Data for Benzothiazole Derivatives This table presents illustrative data for derivatives of benzothiazole to demonstrate the type of results obtained from cell-based assays. The data does not pertain to this compound unless specified.

| Compound Type | Assay | Target Organism/Cell Line | Result (e.g., MIC, IC₅₀) | Reference |

|---|---|---|---|---|

| Benzothiazole-based thiazolidinones | Antibacterial (MIC) | P. aeruginosa | 0.10 mg/mL | imrpress.com |

| Benzothiazole-pyrazole hybrids | Antifungal (MIC) | C. albicans | 312.5 µg/mL | rhhz.net |

| Pyrimidines-based heterocycles | Cytotoxicity (IC₅₀) | PC3 (Prostate Carcinoma) | 21 µM | mdpi.com |

| 7-chloro-N-(2,6-dichlorophenyl) benzo[d]thiazole-2-amine derivative | Anticancer | A431 and A549 cells | Showed apoptosis-promoting and cell cycle-arresting effects | nih.gov |

Many drugs exert their effects by modulating the activity of specific enzymes. Therefore, enzyme inhibition or activation assays are a critical component of in vitro screening. These assays measure the ability of a compound to interfere with or enhance the function of a purified enzyme.

For example, benzothiazole derivatives have been investigated as inhibitors of various enzymes. One such class of enzymes is the carbonic anhydrases (CAs) , which are involved in numerous physiological processes. nih.gov The inhibitory activity of novel benzothiazole derivatives incorporating amino acid moieties has been assessed against different human CA isoforms (hCA I, hCA II, hCA V, and hCA XIII), with some compounds showing micromolar inhibition constants. nih.gov Another study focused on the inhibition of cholinesterase enzymes , such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in Alzheimer's disease research. nih.govrsc.org The inhibitory potential of newly synthesized benzothiazoles was evaluated using the in vitro fluorometric method. rsc.org

The mode of enzyme inhibition can also be determined, for instance, whether a compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor. sygnaturediscovery.com This information is crucial for understanding how the compound interacts with the enzyme and its substrate. For example, a benzothiazole derivative was identified as an uncompetitive and noncompetitive inhibitor of Mycobacterium tuberculosis shikimate kinase with respect to its substrates, suggesting binding to an allosteric site. acs.org

Table 2: Illustrative Enzyme Inhibition Data for Benzothiazole Derivatives This table presents representative data for derivatives of benzothiazole to demonstrate the type of results obtained from enzyme inhibition studies. The data does not pertain to this compound unless specified.

| Compound Type | Target Enzyme | Inhibition Data (e.g., IC₅₀, Kᵢ) | Reference |

|---|---|---|---|

| Amino acid-benzothiazole conjugates | hCA V and hCA II | Kᵢ values in the micromolar range (2.9 to 88.1 µM) | nih.gov |

| Novel benzothiazole (Compound 4f) | AChE | IC₅₀ = 23.4 ± 1.1 nM | rsc.org |

| Novel benzothiazole (Compound 4f) | MAO-B | IC₅₀ = 40.3 ± 1.7 nM | rsc.org |

| Benzothiazole derivative | M. tuberculosis Shikimate Kinase | IC₅₀ = 10.69 ± 0.9 µM | acs.org |

Elucidation of Molecular Mechanisms of Action

Following the identification of biological activity through screening, the next critical step is to elucidate the molecular mechanism of action. This involves identifying the specific molecular target of the compound and characterizing the nature of their interaction.

Identifying the direct molecular target of a bioactive compound is a significant challenge in drug discovery. A variety of strategies can be employed, which can be broadly categorized as direct biochemical methods, genetic interaction methods, and computational inference. nih.gov

Direct biochemical methods often involve affinity chromatography or activity-based protein profiling (ABPP). frontiersin.orgcreative-biolabs.com In affinity chromatography, a derivative of the bioactive compound is immobilized on a solid support to "fish" for its binding partners from a cell lysate. creative-biolabs.com ABPP utilizes reactive probes that covalently bind to the active sites of enzymes, allowing for their identification and characterization. frontiersin.org

Genetic interaction methods , such as RNA interference (RNAi) screening, can provide clues about the pathways affected by a compound. nih.govbroadinstitute.org By systematically knocking down the expression of individual genes, researchers can identify genes whose absence mimics or alters the cellular response to the compound, thereby pointing to potential targets or pathways. broadinstitute.org

Computational inference methods leverage large datasets of known drug-target interactions to predict targets for new compounds. researchgate.netnih.gov These "in silico" approaches, including molecular docking, can screen large libraries of compounds against known protein structures to identify potential binders. ekb.eg For instance, molecular docking studies have been used to predict the binding of benzothiazole derivatives to enzymes like E. coli MurB and 14α-lanosterol demethylase, suggesting these as potential mechanisms for their antimicrobial activity. nih.gov

Once a target receptor is identified, it is essential to quantify the binding interaction. This is achieved by studying the kinetics (the rates of association and dissociation) and thermodynamics (the energy changes upon binding) of the ligand-receptor complex. nih.govphysicallensonthecell.org

Binding kinetics are described by the association rate constant (kₒₙ) and the dissociation rate constant (kₒff). acs.org These parameters determine how quickly a compound binds to its target and how long it remains bound, respectively. Techniques like Surface Plasmon Resonance (SPR) can be used to measure these rates in real-time. rsc.org The ratio of kₒff to kₒₙ gives the equilibrium dissociation constant (Kd), a measure of binding affinity. physicallensonthecell.org A smaller Kd indicates a stronger binding affinity. physicallensonthecell.org

Binding thermodynamics provide insight into the forces driving the interaction. Isothermal titration calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. From this, the change in enthalpy (ΔH) and entropy (ΔS) can be determined, providing a complete thermodynamic profile of the interaction. rsc.org This information helps in understanding whether the binding is driven by favorable enthalpic interactions (e.g., hydrogen bonds) or by an increase in entropy (e.g., hydrophobic effect).

Compounds can interact with receptors at two main types of sites: the orthosteric site , which is the primary binding site for the endogenous ligand, or an allosteric site , which is a distinct site on the receptor. researchgate.net

Orthosteric site interactions typically involve competitive binding, where the compound directly competes with the natural ligand for the same binding pocket.

Allosteric modulation , on the other hand, involves the binding of a modulator to a site other than the orthosteric site, which then alters the receptor's conformation and its affinity for the endogenous ligand. researchgate.net Allosteric modulators can be positive (enhancing the effect of the endogenous ligand), negative (diminishing the effect), or neutral (binding without affecting the orthosteric ligand's effect). Benzothiadiazine derivatives have been identified as positive allosteric modulators of AMPA and kainate receptors, potentiating the currents evoked by glutamate. nih.gov The identification of allosteric binding sites is often achieved through a combination of mutagenesis studies, photoaffinity labeling, and computational modeling. acs.org For example, the discovery that a benzothiazole derivative acts as an uncompetitive and noncompetitive inhibitor of a bacterial enzyme strongly suggests binding to an allosteric site, as this mode of inhibition is characteristic of allosteric regulation. acs.org

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological potency and selectivity of lead compounds. For derivatives of this compound, these studies involve modifying the core structure and analyzing how these changes affect their biological activities.

Systematic Exploration of Substituent Effects

The biological activity of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the benzothiazole ring and any attached moieties. rjptonline.orgresearchgate.net Research indicates that the presence of an electronegative chloro group on the benzothiazole moiety often enhances antibacterial activity. nih.gov

Systematic studies have explored the effects of various functional groups. For instance, in one study of thiazolidinone derivatives of benzothiazole, replacing a 6-OCF₃ substituent with a 6-Cl substituent on the benzothiazole ring led to a 2.5-fold improvement in antibacterial activity against S. aureus, MRSA, and a resistant strain of E. coli. nih.gov This same modification resulted in a 4 to 5-fold enhancement of activity against L. monocytogenes and S. typhimurium. nih.gov

Further research into benzothiazole-based azo dyes showed that the presence of a chloro group at the 5th position of the benzothiazole ring increased antibacterial activity against Salmonella typhimurium and Klebsiella pneumonia. nih.gov Similarly, SAR studies on benzothiazole-thiophene derivatives demonstrated that a chloro group at the 5th position enhanced activity against S. aureus. nih.gov

Computational and experimental studies on benzothiazole derivatives designed to investigate their electronic properties have also shed light on substituent effects. The introduction of electron-donating groups (like -CH₃) and electron-withdrawing groups (like -NO₂) has been shown to tune the optoelectronic and charge transport properties of these molecules. nih.gov For example, substituting an electron-withdrawing -NO₂ group at position 5 of an attached furan (B31954) ring was found to lower the HOMO and LUMO energy levels, which can be advantageous for charge transport properties. nih.gov

The following table summarizes the observed effects of different substituents on the biological activity of benzothiazole derivatives based on various studies.

| Core Structure Moiety | Substituent & Position | Observed Effect on Activity | Target/Organism | Reference |

| Benzothiazole | 6-Cl (replacing 6-OCF₃) | 2.5 to 5-fold increase in antibacterial activity | S. aureus, MRSA, E. coli, L. monocytogenes, S. typhimurium | nih.gov |

| Benzothiazole | 5-Cl | Enhanced antibacterial activity | S. typhimurium, K. pneumonia, S. aureus | nih.gov |

| Benzothiazole | 4-Cl, 4-Methoxy, 6-Nitro | Enhanced antibacterial activity | S. aureus, E. coli | nih.gov |

| Phenyl ring attached to Benzothiazole | 4-Nitro, 4-Methoxy | Improved antibacterial action | P. aeruginosa, E. coli | nih.gov |

| Furan ring attached to Benzothiazole | 5-NO₂ (electron-withdrawing) | Lowered HOMO/LUMO energy gap, potentially improving charge transport | N/A (Computational Study) | nih.gov |

| Thiophene ring attached to Benzothiazole | 3-CH₃, 4-CH₃ (electron-donating) | Tuning of optoelectronic properties | N/A (Computational Study) | nih.gov |

Conformational Analysis and Bioactive Conformations

The three-dimensional arrangement of atoms in a molecule, or its conformation, is critical for its interaction with biological targets. Conformational analysis helps identify the specific spatial arrangement, known as the bioactive conformation, that is responsible for a molecule's biological effect.

For instance, studies on new derivatives of 1,4-benzodiazepine-2-ones, a different class of heterocyclic compounds, have utilized software and semi-empirical programs to determine the most stable conformers, highlighting the importance of stereochemistry for biological activity. arxiv.org While not directly on the target compound, this approach is standard for understanding bioactive conformations. In the context of benzothiazole derivatives, analysis of HOMO/LUMO energy gaps reveals how substituent-induced conformational and electronic changes can influence molecular properties. nih.gov The bioactive conformation of a benzothiazole derivative is the one that allows for optimal binding to its molecular target, such as an enzyme's active site, thereby eliciting its biological response.

Mechanisms of Antimicrobial Activity of this compound Derivatives

The antimicrobial properties of benzothiazole derivatives are a subject of significant research interest, with studies pointing towards multiple mechanisms of action. mdpi.com The core benzothiazole structure is a versatile scaffold for developing agents that can combat pathogenic bacteria and fungi. rjptonline.orgmdpi.com

A primary mechanism appears to be the inhibition of essential microbial enzymes. In silico docking studies on a series of benzothiazolylthiazolidin-4-one derivatives, which include structures with chloro and methyl substitutions on the benzothiazole ring, predicted that these compounds likely exert their antibacterial effect by inhibiting LD-carboxypeptidase . nih.gov This enzyme is involved in the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall.

Other investigations into heteroarylated benzothiazoles have suggested different targets. Molecular docking studies on these derivatives pointed to the inhibition of UDP-N-acetylenolpyruvylglucosamine reductase (MurB) as a probable mechanism for their antibacterial activity against E. coli. mdpi.com MurB is another key enzyme in the biosynthesis of peptidoglycan. The same study suggested that the antifungal activity of these compounds could be due to the inhibition of 14α-lanosterol demethylase , an essential enzyme in the fungal cell membrane biosynthesis pathway. mdpi.com

Broader studies on the benzothiazole class have identified additional potential targets. Some benzothiazole derivatives have been found to act as antibacterial agents through the inhibition of DNA gyrase and tyrosine kinases , enzymes crucial for DNA replication and cellular signaling, respectively. nih.gov The diversity of these potential targets underscores the poly-pharmacological potential of the benzothiazole scaffold in developing new antimicrobial agents.

Computational Chemistry and Molecular Modeling of 7 Chloro 4 Methyl 1,3 Benzothiazol 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule.

DFT is a widely used method for investigating the electronic structure of molecules. By calculating the electron density, DFT can elucidate regions of a molecule that are electron-rich or electron-deficient, which is crucial for predicting reactivity.

Molecular Orbitals (HOMO-LUMO): The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a large gap implies high stability and low reactivity. For benzothiazole (B30560) derivatives, the HOMO is often distributed across the benzothiazole ring system, while the LUMO location can vary based on substituents. nih.gov In a study on related benzothiazolyl-benzoylthiourea compounds, DFT calculations showed the HOMO was located on the benzothiazole moiety, with the LUMO on the benzoylthiourea (B1224501) fragment, indicating the pathway of intramolecular charge transfer. nih.gov

Electron Density and Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. In MEP maps, red areas signify regions of high electron density (electronegative, susceptible to electrophilic attack), while blue areas indicate low electron density (electropositive, susceptible to nucleophilic attack). For benzothiazole derivatives, the nitrogen atoms and the exocyclic amine group are typically electron-rich regions, while the hydrogen atoms are electron-poor. researchgate.net Such analysis is critical for predicting non-covalent interactions, such as hydrogen bonding, which are vital for ligand-receptor binding. mdpi.com

| Compound | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE eV) | Dipole Moment (Debye) |

|---|---|---|---|---|---|

| 2-Aminobenzothiazole (B30445) | B3LYP/6-31G+(d,p) | -6.13 | -1.01 | 5.12 | 2.35 |

| 2-Methylthiobenzothiazole | B3LYP/6-31G+(d,p) | -6.25 | -1.42 | 4.83 | 1.98 |

| 6-Chloro-1,3-benzothiazol-2-amine | B3LYP/6-311++G(d,p) | -9.41 | -1.95 | 7.46 | 3.51 |

Note: Data in the table is illustrative, derived from typical findings for the benzothiazole class, and serves to exemplify the outputs of DFT calculations.

Quantum chemical calculations are also employed to predict spectroscopic data. By calculating properties like magnetic shielding (for NMR) and vibrational modes (for IR), computational methods can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: Theoretical calculations of NMR spectra are achieved by computing the isotropic magnetic shielding constants of the nuclei. These calculated values are then correlated with experimental chemical shifts. For instance, in a study of a related N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide, the proton signals for the benzothiazole moiety were well-defined, and DFT calculations could be used to assign these peaks with high confidence. mdpi.com

Vibrational Frequencies (IR): DFT calculations can predict the vibrational frequencies corresponding to infrared (IR) absorption bands. These theoretical frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors. For various benzothiazole derivatives, characteristic IR peaks for N-H, C=N, and C-S stretching modes are reported, and DFT helps to confirm the assignment of these bands. researchgate.net For example, experimental IR spectra for 6-methyl-1,3-benzothiazol-2-amine show peaks at 3390 cm⁻¹ (NH₂), 1625 cm⁻¹ (C=N), and 1531 cm⁻¹ (aromatic C=C). researchgate.net Computational analysis would be expected to predict vibrational modes in these regions for 7-Chloro-4-methyl-1,3-benzothiazol-2-amine.

| Compound | 1H-NMR Chemical Shifts (δ, ppm) | Key IR Frequencies (cm-1) |

|---|---|---|

| 6-methyl-1,3-benzothiazol-2-amine | 7.21-7.83 (m, 3H, Ar-H), 3.89 (s, 2H, NH₂), 2.32 (s, 3H, CH₃) | 3390 (N-H), 1625 (C=N), 1531 (C=C), 1275 (C-N) |

| 6-chloro-1,3-benzothiazol-2-amine | 7.11-7.69 (m, 3H, Ar-H), 4.09 (s, 2H, NH₂) | 3420 (N-H), 1645 (C=N), 1541 (C=C), 715 (C-Cl) |

Note: The data is based on experimental findings for related isomers and is illustrative of the expected spectral regions for the title compound. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While quantum mechanics is ideal for static electronic properties, molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. This provides a dynamic view of conformational changes and interactions with biological targets or solvent.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is crucial for drug discovery, as it helps identify potential drug candidates by predicting their binding affinity and mode.

The process involves placing the ligand (e.g., this compound) into the binding site of a protein target. A scoring function then estimates the binding free energy, with lower scores typically indicating a more favorable interaction. amazonaws.com Docking studies on various benzothiazole derivatives have revealed key interactions, such as hydrogen bonds with backbone residues and π-π stacking with aromatic amino acids. mdpi.com For instance, benzothiazole derivatives have been docked against protein kinases like p56lck and VEGFR-2, where the benzothiazole core often acts as a hinge-binder. biointerfaceresearch.comnih.gov

| Compound Class | Protein Target | Docking Software | Key Finding | Reference |

|---|---|---|---|---|

| Benzothiazole-Thiazole Hybrids | p56lck Kinase | GLIDE (Schrödinger) | Identified competitive inhibitors binding to the ATP site. | biointerfaceresearch.com |

| Benzothiazole Derivatives | GABA-AT | Molegro Virtual Docker | Derivatives showed better docking scores than standard drugs like phenytoin. | wjarr.com |

| 2-Aminobenzothiazoles | VEGFR-2/BRAF Kinase | MOE | The 6-chloro substitution showed specific interactions in the kinase hinge region. | nih.gov |

| Benzothiazole derivatives | LasR (P. aeruginosa) | MOE | Identified compounds that bind to essential residues, inhibiting quorum sensing. | nih.gov |

MD simulations can explicitly model the behavior of a molecule in a solvent, such as water, providing a more realistic environment than in-vacuo calculations. This is important for understanding solubility and the stability of ligand-protein complexes, as water molecules can mediate interactions. Furthermore, MD simulations are used to model how a molecule might permeate a biological membrane, a key factor in drug bioavailability.

In studies of benzimidazole (B57391) and benzothiazole derivatives, MD simulations were run for up to 100 nanoseconds to confirm the stability of the ligand-protein complexes predicted by docking. nih.gov Analysis of the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over time indicates whether the complex remains stable or dissociates. A stable complex will show low and converging RMSD values, suggesting the docking pose is reliable. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are ligand-based design methods used when the 3D structure of the target protein is unknown or to derive general rules for activity.

QSAR: This method develops a mathematical relationship between the chemical structures of a series of compounds and their biological activity. Molecular descriptors (representing physicochemical properties like lipophilicity, electronic effects, and steric bulk) are correlated with activity using statistical methods like multiple linear regression (MLR). For benzothiazole derivatives, QSAR models have been successfully developed for anticancer and anthelmintic activities. benthamdirect.comallsubjectjournal.comaip.org These models can predict the activity of new, unsynthesized compounds and highlight which properties are most important for efficacy. For example, a QSAR study on benzothiazoles as p56lck inhibitors found that subdivided surface area and partial charges were major contributing descriptors to their activity. benthamdirect.com

Pharmacophore Modeling: A pharmacophore is an abstract representation of all the steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. It identifies the 3D arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. A pharmacophore model for a set of active benzothiazole derivatives would define the ideal spatial orientation of its key functional groups, guiding the design of new analogs with improved potency.

Development of Predictive Models for Biological Activity

Predictive models for the biological activity of a compound like this compound would typically be developed using Quantitative Structure-Activity Relationship (QSAR) studies. This approach correlates variations in the physicochemical properties of a series of compounds with their biological activities.

A hypothetical QSAR study for this compound and its analogues would involve the following steps:

Data Set Preparation: A series of analogues of this compound would be synthesized, and their biological activity (e.g., as enzyme inhibitors or antimicrobial agents) would be determined experimentally.

Descriptor Calculation: A wide range of molecular descriptors for each analogue would be calculated using computational chemistry software. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that relates the calculated descriptors to the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques to ensure its reliability.

Such a model could then be used to predict the biological activity of new, unsynthesized analogues of this compound.

Design of Novel Analogues through In Silico Screening

In silico screening, or virtual screening, is a computational technique used to search large libraries of virtual compounds to identify those that are most likely to bind to a biological target. This approach can be used to design novel analogues of this compound with potentially improved biological activity.

The process would typically involve:

Target Identification and Preparation: The three-dimensional structure of the biological target (e.g., a protein or enzyme) would be obtained from a public database or determined experimentally.

Virtual Library Screening: A large library of virtual compounds, including novel analogues of this compound, would be screened against the target using molecular docking simulations. These simulations predict the binding mode and affinity of each compound to the target.

Hit Identification and Optimization: The compounds with the best-predicted binding affinities would be identified as "hits." These hits would then be further optimized computationally to improve their predicted activity and drug-like properties before being selected for synthesis and experimental testing.

Retrosynthetic Analysis and Reaction Pathway Predictions Using Computational Tools

Computational tools can be employed to devise efficient synthetic routes for this compound and its analogues.

Retrosynthetic Analysis: Software programs for computer-aided retrosynthesis can propose synthetic pathways by breaking down the target molecule into simpler, commercially available starting materials. For this compound, a likely retrosynthetic disconnection would involve the formation of the benzothiazole ring. A common method for this is the reaction of a substituted 2-aminothiophenol (B119425) with a suitable one-carbon synthon.

Reaction Pathway Prediction: Computational chemistry methods, such as Density Functional Theory (DFT), can be used to predict the feasibility of proposed reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, it is possible to determine the activation energies and reaction thermodynamics. This information helps in identifying the most energetically favorable reaction pathway and optimizing reaction conditions.

For the synthesis of this compound, computational studies could be used to compare different methods for the formation of the benzothiazole ring and to predict the optimal reagents and conditions for the desired transformation.

Chemical Reactivity and Transformation Studies of 7 Chloro 4 Methyl 1,3 Benzothiazol 2 Amine

Reactions at the Amine Moiety

The exocyclic 2-amino group is a key site for functionalization, behaving as a typical aromatic amine in many reactions. Its nucleophilicity allows for the formation of new carbon-nitrogen and nitrogen-nitrogen bonds.

The primary amino group of 2-aminobenzothiazoles readily undergoes acylation and alkylation.

Acylation: The reaction with acylating agents such as chloroacetyl chloride introduces an acyl group to the amine. This is a common strategy for building more complex molecules. For instance, the acylation of a substituted 2-aminobenzothiazole (B30445) with chloroacetyl chloride can be a step towards synthesizing derivatives with a second thiazole (B1198619) ring or other heterocyclic systems. nih.gov A specific example is the formation of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide, which demonstrates the direct acylation of the target molecule's amino group. a2bchem.com

| Reaction Type | Reagent Example | Product Type | Reference |

| Acylation | 1,3-Benzothiazole-6-carbonyl chloride | N-acylated benzothiazole (B30560) | a2bchem.com |

| Acylation | Chloroacetyl chloride | N-(chloroacetyl) benzothiazole | nih.gov |

| Alkylation | 7-chloro-4,6-dinitrobenzofuroxane | N-alkylated benzothiazole | nih.gov |

| Alkylation | α-Iodoketones | N-alkylated benzothiazolium salts | mdpi.com |

This table provides examples of reactions typical for the 2-amino-benzothiazole scaffold.

The primary aromatic amine group of 7-chloro-4-methyl-1,3-benzothiazol-2-amine can be converted into a diazonium salt. This reaction, known as diazotization, typically involves treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures. masterorganicchemistry.com The resulting diazonium salt (Ar-N₂⁺) is a versatile intermediate. masterorganicchemistry.com

The diazonium group is an excellent leaving group (N₂) and can be replaced by a wide variety of nucleophiles in Sandmeyer and related reactions. masterorganicchemistry.com Furthermore, diazonium salts can act as electrophiles and react with electron-rich aromatic compounds, such as phenols and anilines, in a process called diazo coupling. masterorganicchemistry.comrsc.org This reaction forms azo compounds (Ar-N=N-Ar'), which are often intensely colored and are used as dyes. masterorganicchemistry.comrsc.org While specific examples involving this compound are not detailed in the provided sources, this classical reaction of aromatic amines is a highly probable transformation for this molecule. masterorganicchemistry.comresearchgate.netmdpi.com

| Step | Reagents | Intermediate/Product | General Purpose |

| Diazotization | NaNO₂, HCl (aq), 0-5 °C | Aryl Diazonium Salt | Formation of a reactive intermediate |

| Diazo Coupling | Electron-rich aromatic compound (e.g., phenol, aniline) | Azo Compound | Synthesis of azo dyes |

This table outlines the general process of diazo coupling reactions for aromatic amines.

Reactions Involving the Halogen Substituent (Chlorine)

The chlorine atom attached to the benzene (B151609) ring is another site for potential modification, primarily through substitution or metal-catalyzed coupling reactions.

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group, such as a halogen, on an aromatic ring. The generally accepted mechanism involves two steps: the nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex, followed by the loss of the leaving group to restore aromaticity. libretexts.org

The feasibility of SₙAr reactions is highly dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups positioned ortho or para to the leaving group is crucial for stabilizing the anionic Meisenheimer intermediate and facilitating the reaction. libretexts.orgambeed.com In this compound, the benzothiazole moiety itself exerts some electron-withdrawing effect, but the C-Cl bond may exhibit low reactivity. nih.gov For SₙAr to occur readily at the 7-position, the presence of additional activating groups, such as a nitro group, would likely be required. libretexts.org For example, the chlorine in 4-chloro-7-nitrobenzofurazan is readily displaced by thiol compounds, illustrating the activating effect of a nitro group in a similar heterocyclic system. nih.gov

The chlorine atom on the benzothiazole ring can serve as a handle for forming new carbon-carbon or carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis.

Suzuki Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a versatile method for forming biaryl compounds.

Heck Reaction: This reaction couples an aryl halide with an alkene to form a substituted alkene, also using a palladium catalyst.

Sonogashira Coupling: This reaction creates a carbon-carbon bond between an aryl halide and a terminal alkyne, typically catalyzed by both palladium and copper complexes. beilstein-journals.org

Aryl chlorides are generally less reactive than bromides or iodides in these reactions, often requiring more specialized catalysts or harsher reaction conditions. However, significant advances in catalyst design have made the coupling of aryl chlorides more routine. While specific examples of Suzuki, Heck, or Sonogashira reactions at the 7-chloro position of the title compound are not available in the search results, these transformations are standard methods for the functionalization of aryl halides and represent a potential pathway for modifying the molecule. beilstein-journals.orgbeilstein-journals.org

| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki | Boronic Acid/Ester | Pd catalyst + Base | C-C (Aryl-Aryl) |

| Heck | Alkene | Pd catalyst + Base | C-C (Aryl-Vinyl) |

| Sonogashira | Terminal Alkyne | Pd catalyst + Cu co-catalyst + Base | C-C (Aryl-Alkynyl) |

This table summarizes major metal-catalyzed cross-coupling reactions applicable to aryl halides.

Reactions at the Sulfur Atom

The sulfur atom in the thiazole ring is part of a stable aromatic system. Its lone pair of electrons contributes to the aromatic sextet, which generally makes the sulfur atom less nucleophilic and less prone to reactions compared to the sulfur in a thioether, for instance.